Triuret

Description

Properties

IUPAC Name |

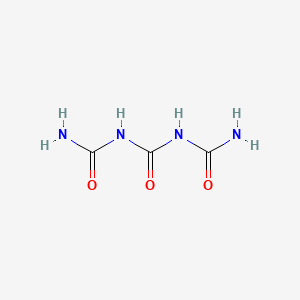

1,3-dicarbamoylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVQBUHCOYRLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060314 | |

| Record name | Diimidotricarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-99-0 | |

| Record name | Triuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triuret | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diimidotricarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diimidotricarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIURET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID4233C3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Triuret?

An In-depth Technical Guide to the Chemical Structure of Triuret

Introduction

This compound, a compound of significant interest in both industrial and biological chemistry, is an organic molecule with the chemical formula C₃H₆N₄O₃.[1][2][3][4] Systematically known by its IUPAC name 2,4-Diimidotricarbonic diamide, it is also commonly referred to as carbonyldiurea, dicarbamylurea, or 1,3-dicarbamoylurea.[1][2][3][5][6] Structurally, it is a linear condensation product composed of three urea moieties linked by carbonyl groups.[2][7]

This compound is recognized as a byproduct in the industrial synthesis of melamine from urea and can be found as an impurity in urea-based fertilizers.[1][2] In the biological realm, it is a byproduct of purine degradation in some organisms and has been identified in human urine, where its concentration may serve as a diagnostic marker for hypokalemia.[2][7][8] This guide provides a detailed overview of its chemical structure, properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a planar, colorless, crystalline, and hygroscopic solid.[1] The molecule's structure is characterized by its ability to form extensive hydrogen bonds, with the central carbonyl group being hydrogen-bonded to both terminal amino groups.[1][7] This structural arrangement allows it to act as a flexible, bidentate ligand for metal ions.[2][7]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Citation |

| Preferred IUPAC Name | 2,4-Diimidotricarbonic diamide | [1] |

| Other Names | Carbonyldiurea, 1,3-Dicarbamylurea | [1][2][3] |

| CAS Number | 556-99-0 | [1][3][4] |

| Chemical Formula | C₃H₆N₄O₃ | [1][2][3][4] |

| Molar Mass | 146.11 g·mol⁻¹ | [1][2][3] |

| Canonical SMILES | C(=O)(N)NC(=O)NC(=O)N | [1][2] |

| InChI | InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10) | [1][2][3] |

| InChIKey | WNVQBUHCOYRLPA-UHFFFAOYSA-N | [1][2][3] |

Physical and Chemical Properties

Key physical and chemical properties of this compound are presented below.

| Property | Value | Citation |

| Appearance | Colorless, crystalline, hygroscopic solid | [1] |

| Melting Point | 227-233 °C (with decomposition) | [5][9] |

| Solubility | Slightly soluble in cold water; more soluble in hot water; soluble in DMSO | [1][2][9] |

| pKa | 9.24 ± 0.46 (Predicted) | [9] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [9] |

Crystallographic Data

The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.

| Parameter | Value | Citation |

| Crystal System | Monoclinic | [3] |

| Space Group | C 1 2/c 1 | [3] |

| Unit Cell a | 7.209 Å | [3] |

| Unit Cell b | 7.143 Å | [3] |

| Unit Cell c | 24.836 Å | [3] |

| Unit Cell Angle β | 119.83° | [3] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods. The most common and industrially relevant protocols are detailed below.

Synthesis via Pyrolysis of Urea

This method involves the thermal decomposition of urea. The reaction proceeds through the formation of biuret as an intermediate.[1][2]

-

Methodology:

-

A thin layer of urea is heated in a continuous-type reactor.[1][10]

-

The temperature is maintained between 120°C and 160°C.[2][10] At these temperatures, two molecules of urea condense to form one molecule of biuret and one molecule of ammonia.

-

2 CO(NH₂)₂ → NH₂CONHCONH₂ (Biuret) + NH₃[2]

-

-

The biuret formed then reacts with isocyanic acid (HNCO), another product of urea decomposition, to yield this compound.[2]

-

Biuret + HNCO → NH₂CONHCONHCONH₂ (this compound)[2]

-

-

Careful control of temperature and urea concentration is crucial to minimize the formation of the byproduct, cyanuric acid.[11] The resulting product mixture can be purified by crystallization.[10]

-

Synthesis from Urea and Dimethyl Carbonate (DMC)

A cleaner, high-yield synthesis can be achieved by reacting urea with dimethyl carbonate in the presence of a catalyst.[1][8]

-

Methodology:

-

Urea and dimethyl carbonate (DMC) are combined, typically in a molar ratio of n(urea):n(DMC) = 1.2:1.[8]

-

A catalytic amount (e.g., 0.8% by weight) of potassium methoxide is added to the mixture.[1][7][8]

-

The reaction is allowed to proceed for approximately 6 hours under mild conditions.[8]

-

This method has been reported to achieve a yield of this compound up to 98.1%.[7][8] The reaction is:

-

2 (H₂N)₂CO + CO(OCH₃)₂ → [H₂NC(O)NH]₂CO + 2 CH₃OH[1]

-

-

Synthesis from Urea and Phosgene

This compound can also be prepared by the reaction of urea with phosgene.[1][5][9]

-

Methodology:

Visualization of this compound Synthesis

The following diagram illustrates the thermal decomposition pathway for the synthesis of this compound from Urea.

Caption: Synthesis of this compound via thermal decomposition of Urea.

Chemical Reactivity and Biological Significance

This compound participates in several key chemical reactions. Under acidic or basic conditions, it can be hydrolyzed to simpler compounds like urea and ammonia.[7] Enzymatic hydrolysis is also possible via this compound hydrolase (TrtA), which converts it to biuret and ammonia.[2][7] Upon strong heating, it decomposes to form cyanuric acid and ammelide.[7]

Biologically, this compound is a metabolite formed during purine degradation, particularly through the oxidation of uric acid by reactive nitrogen species like peroxynitrite.[2][8] Its presence and concentration in bodily fluids are of interest in metabolic studies and clinical diagnostics.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-287134) | 556-99-0 [evitachem.com]

- 3. This compound | C3H6N4O3 | CID 68400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [drugfuture.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | 556-99-0 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS#: 556-99-0 [amp.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. US3862223A - Process for preparing this compound - Google Patents [patents.google.com]

Triuret (CAS Number: 556-99-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret, with the CAS Number 556-99-0, is an organic compound that is a derivative of urea. It is formed through the pyrolysis of urea and is also a known byproduct in the industrial synthesis of melamine.[1] In biological systems, this compound has been identified as a product of purine degradation and can be formed from the oxidation of uric acid by reactive nitrogen species such as peroxynitrite.[2][3] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis methodologies, and its emerging role in biological processes, particularly its potential connection to hypokalemia. While extensive qualitative data is available, this guide also highlights the current limitations in publicly accessible quantitative spectroscopic data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

This compound is a colorless, crystalline, and hygroscopic solid.[1] It exhibits limited solubility in cold water and ether, with increased solubility in hot water.[1] The molecule is planar, with the central carbonyl group forming hydrogen bonds with the terminal amino groups.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 556-99-0 | [1] |

| Molecular Formula | C₃H₆N₄O₃ | [1] |

| Molar Mass | 146.106 g/mol | [1] |

| Appearance | Colorless, crystalline, hygroscopic solid | [1] |

| Solubility | Slightly soluble in cold water and ether; more soluble in hot water | [1] |

| Melting Point | Decomposes upon heating | |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| Unit Cell Dimensions | a = 7.209 Å, b = 7.143 Å, c = 24.836 Å, β = 119.83° |

Spectroscopic Data

Multiple sources indicate that this compound has been characterized by ¹H and ¹³C NMR spectroscopy.[4] However, specific chemical shift data (δ in ppm) and coupling constants (J in Hz) are not provided in the available literature.

The FT-IR spectrum of this compound has been recorded, typically using KBr pellets. Although the existence of the spectrum is confirmed, a detailed list of absorption bands and their corresponding vibrational modes is not available in the searched literature. General absorptions expected for a molecule with amide and carbonyl functional groups would include N-H stretching, C=O stretching, and N-H bending vibrations.

Mass spectrometry has been extensively used to characterize this compound and its fragmentation behavior.

Protonated this compound ([M+H]⁺, m/z 147): Under collision-induced dissociation (CID), the primary fragmentation pathway involves the consecutive loss of neutral molecules such as ammonia (NH₃) and isocyanic acid (HNCO).[2]

Deprotonated this compound ([M-H]⁻, m/z 145): The deprotonated molecule is the main ion detected in negative-ion mode. It generates fewer fragments upon CID compared to its protonated counterpart.[2]

| Ion | m/z | Fragmentation Notes | Reference(s) |

| [M+H]⁺ | 147 | Primarily undergoes sequential loss of NH₃ and HNCO. | [2] |

| [M-H]⁻ | 145 | Major ion in negative mode; less fragmentation than the protonated form. | [2] |

Synthesis and Reactivity

Several methods for the synthesis of this compound have been reported, ranging from the thermal decomposition of urea to more controlled laboratory procedures.

Synthesis Methodologies

-

Pyrolysis of Urea: This is a common method where thin layers of urea are heated, leading to the formation of this compound and the release of ammonia.[1]

-

From Urea and Phosgene: The reaction of two moles of urea with one mole of phosgene can also yield this compound.[1]

-

From Urea and Dimethyl Carbonate: A similar synthesis involves the reaction of urea with dimethyl carbonate in the presence of a catalyst like potassium methoxide.[1]

-

Oxidation of Uric Acid: The original synthesis involved the oxidation of uric acid with hydrogen peroxide.[1]

Reactivity

-

Decomposition: Upon heating, this compound can decompose to form cyanuric acid and ammelide.

-

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield urea and ammonia.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in the available literature. However, a general procedure for its preparation from urea is outlined below.

Synthesis of this compound from Urea (General Procedure)

-

Reaction Setup: A thin layer of urea is placed in a suitable reaction vessel that allows for the efficient removal of ammonia gas.

-

Heating: The urea is heated to a temperature range of 120-160°C. The exact temperature and duration of heating can influence the yield and purity of the product.

-

Reaction Progression: As the reaction proceeds, ammonia is evolved. The reaction is typically continued until the evolution of ammonia ceases.

-

Isolation and Purification: The resulting solid residue, which contains this compound along with other condensation products like biuret, is then subjected to purification. This can be achieved by recrystallization from hot water, leveraging the differential solubility of the components.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.

Biological Significance and Potential Applications

This compound is not merely a synthetic compound; it has been identified in biological systems and is implicated in certain physiological and pathological processes.

Formation from Uric Acid under Oxidative Stress

Under conditions of oxidative stress, uric acid can be oxidized by peroxynitrite (ONOO⁻), a reactive nitrogen species, to form this compound.[2][3] This reaction is significant as it links purine metabolism to oxidative damage and the formation of a potentially bioactive molecule.

Potential Role in Hypokalemia

Emerging research suggests a potential link between elevated this compound levels and hypokalemia (low potassium levels). Studies have shown that this compound has a higher affinity for potassium ions (K⁺) compared to other alkali metal ions like sodium (Na⁺).[2] The proposed mechanism involves the bidentate chelation of potassium ions by two of the carbonyl oxygens of the this compound molecule. This selective binding could potentially lead to increased potassium excretion and contribute to electrolyte imbalances.

Conclusion

This compound is a molecule of growing interest due to its presence in both industrial and biological contexts. Its formation under oxidative stress and its potential to selectively chelate potassium ions open up new avenues for research, particularly in the fields of metabolic disorders and drug development. While significant progress has been made in understanding its qualitative properties, a notable gap exists in the availability of detailed quantitative spectroscopic data (NMR and FT-IR) and standardized experimental protocols. Further research is warranted to fully elucidate the properties and biological roles of this compound, which may hold promise for future diagnostic and therapeutic applications.

References

The Discovery and Synthesis of Triuret: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triuret (C₃H₆N₄O₃), a fascinating yet historically understated molecule, holds a unique position at the intersection of organic synthesis and biological metabolism. As a linear oligomer of urea, its study provides insights into the reactivity of fundamental building blocks of life. This technical guide delves into the history of this compound's discovery and the evolution of its synthetic methodologies, providing a comprehensive resource for researchers in organic chemistry, materials science, and drug development. This document outlines the key synthetic routes to this compound, presenting detailed experimental protocols where available, quantitative data for comparison, and visualizations of the chemical pathways involved.

Discovery and Historical Context

The first documented synthesis of this compound dates back to 1909 by Alfred Schittenhelm and Karl Wiener. Their pioneering work involved the oxidation of uric acid with hydrogen peroxide[1]. This discovery was significant as it established a chemical link between purine metabolism and urea derivatives. Uric acid, a primary end-product of purine degradation in humans, was shown to yield this more complex urea-based structure under oxidative conditions.

Physicochemical Properties of this compound

This compound is a colorless, crystalline, and hygroscopic solid. It exhibits slight solubility in cold water and ether, with increased solubility in hot water. The molecule is planar, and its structure is stabilized by intramolecular hydrogen bonding between the central carbonyl group and the terminal amino groups.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄O₃ | [1] |

| Molar Mass | 146.11 g/mol | [1] |

| Appearance | Colorless crystalline solid | |

| Solubility | Slightly soluble in cold water and ether; more soluble in hot water. | [1] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed since its initial discovery. These methods vary in their starting materials, reaction conditions, and yields. The following sections provide a detailed overview of the most significant synthetic pathways.

Oxidation of Uric Acid (Schittenhelm and Wiener, 1909)

Experimental Protocol:

A detailed, modern reproduction of the original experimental protocol is not available. The procedure would have likely involved the reaction of uric acid with a hydrogen peroxide solution, followed by isolation and purification of the resulting this compound.

Pyrolysis of Urea

The thermal decomposition of urea is a common and straightforward method for the preparation of this compound, although it often yields a mixture of products, including biuret and cyanuric acid. The reaction proceeds through the condensation of urea molecules with the elimination of ammonia. To favor the formation of this compound, the reaction is typically carried out by heating thin layers of urea to facilitate the removal of ammonia gas[1].

A more controlled approach to this pyrolysis is described in a patented process which utilizes an inert liquid carrier to maintain a specific temperature range and control the concentration of urea, thereby minimizing the formation of cyanuric acid[2].

Experimental Protocol (Controlled Pyrolysis in an Inert Carrier):

-

Reactants: Urea, a biuret feedstock, and an inert liquid carrier.

-

Temperature: The reaction mixture is heated to a temperature between 112°C and 140°C[2].

-

Procedure: Incremental additions of urea to the heated suspension of the biuret feedstock in the inert carrier are made over an extended period. The concentration of urea is carefully maintained to control the reaction rate and product distribution[2].

-

Work-up: The this compound product is purified by mixing the reaction product with hot water (approximately 65°C) and filtering the hot mixture to isolate the insoluble this compound[2].

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 112-140 °C | [2] |

| Byproducts | Biuret, Cyanuric Acid | [3] |

Reaction of Urea with Phosgene

This compound can also be synthesized by the reaction of urea with phosgene. This method involves the condensation of two equivalents of urea with one equivalent of phosgene, eliminating two molecules of hydrogen chloride[1]. While the stoichiometry is established, detailed experimental protocols for this specific reaction are not widely reported in readily accessible literature. The reaction likely requires careful control due to the high toxicity of phosgene.

Reaction Scheme:

2 (NH₂)₂CO + COCl₂ → (NH₂CONH)₂CO + 2 HCl[1]

Experimental Protocol:

Synthesis from Urea and Dimethyl Carbonate

A more recent and efficient method for the synthesis of this compound involves the reaction of urea with dimethyl carbonate (DMC) in the presence of a catalyst. This method is considered a cleaner and more facile route, offering high yields under relatively mild conditions.

Experimental Protocol:

-

Reactants: Urea and Dimethyl Carbonate (DMC).

-

Catalyst: Potassium methoxide.

-

Molar Ratio: n(urea) : n(DMC) = 1.2 : 1.

-

Catalyst Loading: 0.8% by weight.

-

Reaction Time: 6 hours.

-

Procedure: Urea, dimethyl carbonate, and potassium methoxide are reacted under the specified conditions.

-

Work-up: The product is isolated and purified.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98.1% | |

| Molar Ratio (Urea:DMC) | 1.2 : 1 | |

| Catalyst | Potassium Methoxide | |

| Reaction Time | 6 hours |

Summary of Synthetic Methods

| Method | Starting Materials | Reagents/Conditions | Yield | Key Advantages | Key Disadvantages |

| Oxidation | Uric Acid | Hydrogen Peroxide | Not reported | Historical significance, link to biological pathways | Lack of detailed modern protocol |

| Pyrolysis | Urea | Heat (112-140 °C), optional inert carrier | Variable | Simple, readily available starting material | Often produces a mixture of products, requires careful control for selectivity |

| Phosgene Route | Urea, Phosgene | Inert solvent | Not reported | Direct condensation | Use of highly toxic phosgene, lack of detailed protocol |

| DMC Route | Urea, Dimethyl Carbonate | Potassium methoxide catalyst | 98.1% | High yield, clean reaction, mild conditions |

Characterization of this compound

The structural confirmation of synthesized this compound relies on various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

Detailed ¹H and ¹³C NMR spectroscopic data for this compound is not extensively tabulated in the readily available literature. However, the expected spectra would be relatively simple due to the molecule's symmetry.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the amine (-NH₂) and amide (-NH-) protons. The chemical shifts would be influenced by the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum would exhibit two distinct signals for the two types of carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching vibrations (amine and amide) |

| ~1700-1650 | C=O stretching vibrations (carbonyl groups) |

| ~1600 | N-H bending vibrations |

| ~1400 | C-N stretching vibrations |

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different synthetic approaches and the historical development of this compound synthesis, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical timeline of the discovery and development of synthetic routes to this compound.

Caption: Overview of the primary synthetic pathways leading to the formation of this compound.

Conclusion

The synthesis of this compound has evolved from its initial discovery through the oxidation of a biological metabolite to more controlled and high-yielding modern organic chemistry methods. The pyrolysis of urea remains a straightforward, albeit less selective, approach. The use of dimethyl carbonate represents the current state-of-the-art for a clean and efficient synthesis. While the phosgene route is chemically feasible, the hazards associated with the reagent limit its practical application. This guide provides a foundational understanding of the history and synthetic landscape of this compound, offering valuable information for researchers interested in the chemistry and potential applications of this intriguing molecule. Further research into the detailed mechanisms of these reactions and the exploration of novel applications for this compound and its derivatives will continue to be areas of active investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carbonyldiurea (Triuret)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyldiurea, systematically known as 1,3-dicarbamoylurea and more commonly referred to as triuret, is an organic compound with the chemical formula C₃H₆N₄O₃. It is a linear condensation product of urea and is of significant interest in various fields, including agricultural chemistry as a component in fertilizers, and in biochemical research as a byproduct of purine degradation.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key processes.

Physical Properties

This compound is a colorless, crystalline, and hygroscopic solid.[3] Its physical characteristics are summarized in the table below.

Table of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₄O₃ | [1][3] |

| Molecular Weight | 146.11 g/mol | [1] |

| Appearance | Colorless, crystalline, hygroscopic solid | [3] |

| Melting Point | 227 °C (decomposes) | [4] |

| 233 °C (decomposes) | [5] | |

| Density | 1.547 g/cm³ (predicted) | [3][4] |

| pKa | 9.24 ± 0.46 (predicted) | [4][6] |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water. | [3] |

| 60 mg/L at 20°C | [1] | |

| Solubility in Organic Solvents | Slightly soluble in ether. | [3] |

| Soluble in DMSO (sparingly, enhanced by heating and sonication). | [1][4][6] | |

| Very slightly soluble in Methanol. | [4][6] | |

| Freely soluble in liquid ammonia. | [5] |

Chemical Properties

This compound exhibits reactivity characteristic of urea derivatives, including decomposition at elevated temperatures and hydrolysis.

Chemical Reactivity

-

Thermal Decomposition: this compound decomposes upon heating.[7] One source indicates decomposition at its melting point of 227 °C, while another suggests decomposition begins around 192°C.[2][4] The decomposition products can include cyanuric acid and ammelide.[2][8]

-

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to simpler compounds such as urea and ammonia.[2][8]

-

Synthesis: this compound can be synthesized through several methods:

Spectroscopic Data

The structure of this compound has been characterized using various spectroscopic techniques.

-

Mass Spectrometry: The mass spectrum of this compound shows a protonated molecule [M+H]⁺ at m/z 147.[8] Its fragmentation pattern involves the consecutive loss of ammonia (NH₃) and isocyanic acid (HNCO).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound has been reported and is available in spectral databases.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR have been used to characterize this compound and its derivatives.[10]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

Objective: To determine the melting point of this compound using the capillary method.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with paraffin oil or a digital melting point apparatus)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of finely powdered this compound onto a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the this compound powder to introduce a small amount of the sample.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. Repeat until a compact column of 2-3 mm in height is obtained.

-

If using a Thiele tube, attach the capillary tube to a thermometer using a thread or rubber band, ensuring the bottom of the capillary is level with the thermometer bulb.

-

Immerse the thermometer and capillary tube in the paraffin oil within the Thiele tube, making sure the oil level is above the sample in the capillary but below the open end.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner, ensuring slow and even heating.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

If using a digital melting point apparatus, place the packed capillary tube into the sample holder and follow the manufacturer's instructions for setting the heating rate and recording the melting range. A slow heating rate (1-2 °C/min) near the expected melting point is recommended for accuracy.

-

Repeat the measurement with two more samples to ensure reproducibility.

Determination of Solubility

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A series of solvents: deionized water (cold and hot), ethanol, diethyl ether, dimethyl sulfoxide (DMSO)

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

Water bath (for heating)

Procedure:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Accurately weigh approximately 25 mg of this compound and add it to each test tube.

-

Add 0.75 mL of the respective solvent to each test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

For solvents where this compound is sparingly soluble at room temperature (e.g., water), gently heat the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

For a more quantitative measure, a saturated solution can be prepared by adding an excess of this compound to a known volume of solvent. The mixture is stirred for an extended period to reach equilibrium. The undissolved solid is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization).

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (dry)

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Thoroughly dry the this compound sample and KBr to remove any moisture.

-

In an agate mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands of the functional groups present in this compound (e.g., N-H stretching, C=O stretching, C-N stretching).

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent (e.g., 5-10 mg in 0.5-0.7 mL of DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, relaxation delay, and spectral width.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the low natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integration (for ¹H), and splitting patterns to assign the signals to the different protons and carbons in the this compound molecule.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, water)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If the instrument has tandem MS (MS/MS) capabilities, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to gain further structural information.

Visualizations

Synthesis of this compound from Urea

Caption: Synthesis pathway of this compound from the thermal decomposition of Urea.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of Carbonyldiurea (this compound).

Logical Flow for Solubility Testing

Caption: Logical decision tree for the solubility testing of Carbonyldiurea (this compound).

References

- 1. Buy this compound (EVT-287134) | 556-99-0 [evitachem.com]

- 2. This compound | 556-99-0 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 556-99-0 [amp.chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. This compound | 556-99-0 [amp.chemicalbook.com]

- 7. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 8. This compound as a Potential Hypokalemic Agent: Structure Characterization of this compound and this compound-Alkali Metal Adducts by Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C3H6N4O3 | CID 68400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence of Triuret in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret (C₃H₆N₄O₃), a linear oligomer of urea, has been identified in various biological and environmental contexts. While initially considered an impurity in synthetic urea fertilizers, its endogenous presence in certain organisms and formation under specific physiological conditions have drawn increasing interest. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its metabolic pathways, and the methodologies for its detection and quantification. This document is intended to serve as a core resource for researchers in drug development, clinical diagnostics, and environmental science investigating the roles of this compound in biological systems.

Introduction

This compound, also known as carbonyldiurea, is a nitrogen-rich compound that has been detected in a range of organisms, from microorganisms to humans. Its presence can be attributed to both endogenous metabolic processes and exogenous sources. Understanding the natural occurrence and metabolic fate of this compound is crucial for elucidating its potential physiological and pathological roles. This guide synthesizes the current knowledge on this compound in biological systems, with a focus on quantitative data, experimental protocols, and relevant biochemical pathways.

Natural Occurrence of this compound

The presence of this compound has been confirmed in a diverse array of organisms and environments.

-

Protozoa: Crystalline inclusions of this compound have been observed in the cytoplasm of large free-living amoebae, such as Amoeba proteus. It is hypothesized that this compound serves as a nitrogenous waste product, likely an end product of purine metabolism in these organisms[1].

-

Humans: this compound is not typically found in significant amounts in healthy individuals. However, elevated levels have been detected in the urine of patients with certain medical conditions associated with oxidative stress, such as preeclampsia, a hypertensive disorder of pregnancy[2][3]. Its presence has also been linked to hypokalemia[4]. The formation of this compound in humans is believed to result from the non-enzymatic oxidation of uric acid by reactive nitrogen species like peroxynitrite[3][5].

-

Bacteria: Certain soil and plant-associated bacteria, such as Herbaspirillum sp. BH-1, are capable of utilizing this compound as a nitrogen source. These bacteria possess a specific enzymatic pathway for this compound degradation[6][7].

-

Environment: this compound is a known impurity in industrial urea-based fertilizers, typically found at concentrations of less than 1.5%[8][9][10]. Its application in agriculture leads to its introduction into soil ecosystems, where it can be metabolized by soil microorganisms[11][12].

Quantitative Data on this compound Occurrence

The following tables summarize the available quantitative data on this compound concentrations in various samples. It is important to note that quantitative data for some biological samples, particularly in protozoa and specific human pathological conditions, remains limited in the scientific literature.

| Sample Type | Organism/Condition | Concentration/Amount | Reference(s) |

| Fertilizer | Industrial Urea Fertilizer | < 0.1% to ~1.3% (w/w) | [6][8][9] |

| Urine | Normal Healthy Volunteers | Very low/undetectable | [3] |

| Urine | Subjects with Preeclampsia | Elevated (Specific quantitative data not widely reported) | [2][3] |

| Protozoa | Amoeba proteus | Present as crystalline inclusions (Specific concentration not determined) | [13] |

| Soil | Post-urea fertilization | Variable, dependent on application rate and environmental conditions (Specific quantitative data not widely reported) | [11][12] |

Biochemical Pathways Involving this compound

Formation of this compound from Uric Acid

In humans, this compound is primarily formed through the non-enzymatic oxidation of uric acid, a major end-product of purine metabolism. Under conditions of oxidative stress, increased production of reactive oxygen and nitrogen species, such as peroxynitrite (ONOO⁻), can lead to the oxidation of uric acid to form unstable intermediates that ultimately yield this compound[3][5].

Bacterial Degradation of this compound

Certain bacteria, such as Herbaspirillum sp. BH-1, possess a specific enzymatic pathway to degrade this compound and utilize it as a nitrogen source. This pathway is initiated by the enzyme this compound hydrolase (TrtA), which exhibits high specificity for this compound[4][6].

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol is adapted from methods described for the analysis of this compound in biological and environmental samples[6][14].

5.1.1. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 12,000 x g for 15 minutes to pellet any particulate matter.

-

Transfer the supernatant to a clean tube.

-

For protein precipitation, add a 4-fold volume of cold (-20°C) methanol to the urine supernatant.

-

Vortex the mixture and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

5.1.2. HPLC-MS/MS Conditions

-

Column: A reverse-phase C18 column (e.g., Waters Atlantis T3, 4.6 mm × 250 mm, 3.5 µm) is suitable[14].

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 147.1 → Product ions (e.g., m/z 104.1, 87.1).

-

Internal Standard (e.g., ¹³C,¹⁵N-labeled this compound): Adjust m/z values accordingly.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

-

This compound Hydrolase (TrtA) Activity Assay

This protocol is based on the characterization of TrtA from Herbaspirillum sp. BH-1[6]. The assay measures the production of ammonia from the hydrolysis of this compound.

5.2.1. Reagents

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

This compound Stock Solution: 10 mM in assay buffer.

-

Purified TrtA Enzyme: Diluted to a suitable concentration in assay buffer.

-

Ammonia Detection Reagent: A commercial kit based on the Berthelot reaction is recommended for sensitivity and convenience.

5.2.2. Procedure

-

In a 96-well microplate, prepare the following reactions in triplicate:

-

Sample: 50 µL Assay Buffer, 10 µL this compound Stock Solution, 40 µL TrtA Enzyme solution.

-

Blank (No Enzyme): 90 µL Assay Buffer, 10 µL this compound Stock Solution.

-

Blank (No Substrate): 90 µL Assay Buffer, 10 µL TrtA Enzyme solution.

-

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quenching agent if required by the ammonia detection kit.

-

Add the ammonia detection reagents according to the manufacturer's instructions.

-

Incubate for color development.

-

Measure the absorbance at the recommended wavelength (typically ~650-670 nm).

-

Calculate the ammonia concentration using a standard curve prepared with ammonium chloride.

-

Determine the specific activity of the enzyme (µmol of ammonia produced per minute per mg of enzyme).

Enzyme Kinetics of this compound Hydrolase (TrtA)

The this compound hydrolase (TrtA) from Herbaspirillum sp. BH-1 has been characterized and shown to be highly specific for this compound. The kinetic parameters highlight its efficiency in metabolizing this compound.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |

| TrtA (Herbaspirillum sp. BH-1) | This compound | 20 | 12 | 6.0 x 10⁵ | [6][15] |

| TrtA (Herbaspirillum sp. BH-1) | Biuret | > 10,000 | - | Low activity | [6][15] |

Conclusion

The natural occurrence of this compound is a multifaceted topic with implications for human health, microbial ecology, and agricultural science. While its presence as a byproduct of purine metabolism under oxidative stress is of significant clinical interest, its role as a nitrogen source for microorganisms highlights its environmental relevance. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this compound, which will be essential for future research aimed at fully understanding its biological significance. Further studies are warranted to obtain more comprehensive quantitative data on this compound concentrations in various organisms and to explore its potential as a biomarker for diseases associated with oxidative stress.

References

- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REACTIONS OF PEROXYNITRITE WITH URIC ACID: FORMATION OF REACTIVE INTERMEDIATES, ALKYLATED PRODUCTS AND this compound, AND IN VIVO PRODUCTION OF this compound UNDER CONDITIONS OF OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uric Acid Oxidant/Antioxidant Paradox | Encyclopedia MDPI [encyclopedia.pub]

- 6. Discovery of an ultraspecific this compound hydrolase (TrtA) establishes the this compound biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial biodegradation of biuret: defining biuret hydrolases within the isochorismatase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ureaknowhow.com [ureaknowhow.com]

- 10. Urea - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a Potential Hypokalemic Agent: Structure Characterization of this compound and this compound-Alkali Metal Adducts by Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of an ultraspecific this compound hydrolase (TrtA) establishes the this compound biodegradation pathway (Journal Article) | OSTI.GOV [osti.gov]

The Role of Triuret in Purine Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of triuret's position relative to purine degradation pathways. It clarifies that this compound is not a canonical intermediate of purine breakdown but rather a significant byproduct of uric acid oxidation. This guide details its formation, subsequent enzymatic degradation, and the methodologies employed in its study.

Executive Summary

This compound (carbonyldiurea) is not a direct intermediate in the established purine degradation pathway, which culminates in the production of uric acid in higher primates or further degraded products like allantoin and urea in other organisms. Instead, this compound arises from the non-enzymatic oxidation of uric acid, a key end-product of purine metabolism, particularly under conditions of oxidative stress involving reactive nitrogen species such as peroxynitrite.[1][2][3][4] While not part of the primary pathway, a distinct metabolic route for this compound degradation has been identified in certain microorganisms. This pathway is initiated by the enzyme this compound hydrolase (TrtA), which funnels this compound into biuret metabolism, thereby integrating this byproduct back into the global nitrogen cycle.[5][6][7] This guide elucidates the formation of this compound from uric acid and details its specific enzymatic breakdown pathway, presenting key quantitative data and experimental protocols relevant to its study.

This compound Formation: A Consequence of Uric Acid Oxidation

The principal route to this compound formation in a biological context is the oxidation of uric acid.[3][4] Uric acid, the final product of purine degradation in humans, is a potent antioxidant. However, its reaction with strong oxidants, notably peroxynitrite (ONOO⁻), leads to the formation of this compound.[1][2][8] Peroxynitrite is formed from the reaction of nitric oxide (•NO) with superoxide radicals (O₂⁻•), often under conditions of oxidative or nitrosative stress.

The reaction between uric acid and peroxynitrite is complex and proceeds through reactive intermediates.[2][4][8] While the precise mechanism is not fully elucidated, it results in the cleavage of the purine ring system and the formation of this compound as a stable end-product.[1][2]

Proposed Pathway of this compound Formation from Uric Acid

The following diagram illustrates the relationship between the canonical purine degradation pathway and the oxidative formation of this compound.

The Enzymatic Degradation Pathway of this compound

While its formation can be non-enzymatic, the breakdown of this compound is a specific, enzyme-catalyzed process in certain bacteria. This pathway ensures that the nitrogen contained within this compound can be assimilated.

This compound Hydrolase (TrtA)

The key enzyme in this pathway is this compound Hydrolase (TrtA), a member of the isochorismatase-like hydrolase (IHL) protein family.[5] TrtA exhibits high substrate specificity and catalytic efficiency for this compound. It catalyzes the hydrolysis of this compound to carboxybiuret, releasing one molecule of ammonia in the process.[7]

Reaction: this compound + H₂O → Carboxybiuret + NH₃

Carboxybiuret is an unstable intermediate that can then be further metabolized. This pathway ultimately funnels into the well-established biuret degradation pathway, where biuret is hydrolyzed by biuret hydrolase (BiuH) to allophanate, which is then further broken down.[5][7]

This compound Degradation Pathway Diagram

The following diagram illustrates the enzymatic breakdown of this compound and its convergence with biuret metabolism.

Quantitative Data

The study of this compound hydrolase (TrtA) has yielded specific quantitative data regarding its enzymatic activity.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Catalytic Efficiency (kcat/KM) | 6 x 105 M-1s-1 | Herbaspirillum sp. BH-1 | This compound | [5] |

| Michaelis Constant (KM) | 20 µM | Herbaspirillum sp. BH-1 | This compound | [5] |

| Genomic Prevalence of trtA | 1-2% | Various Prokaryotic Genomes | N/A | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolic pathway.

Heterologous Expression and Purification of this compound Hydrolase (TrtA)

This protocol is adapted from the methods described for the characterization of TrtA from Herbaspirillum sp. BH-1.[7]

Objective: To produce and purify recombinant TrtA for enzymatic assays and structural studies.

Workflow Diagram:

Protocol:

-

Gene Synthesis and Cloning: The trtA gene (e.g., from Herbaspirillum sp. BH-1, NCBI accession WP_102661291.1) is codon-optimized for expression in E. coli and cloned into a pET series expression vector (e.g., pET28a) containing an N-terminal 6x His-tag and a thrombin cleavage site.[7]

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cell Culture: A single colony is used to inoculate a starter culture in Lysogeny Broth (LB) containing a selection antibiotic (e.g., 50 µg/mL kanamycin). The starter culture is grown overnight and used to inoculate a larger volume of the same medium. The large culture is grown at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6.[7]

-

Induction: The culture is cooled to 16°C, and protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 20 hours at 16°C with shaking.[7]

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

Clarification: The cell lysate is clarified by high-speed centrifugation to remove cell debris.

-

Affinity Chromatography: The supernatant containing the soluble His-tagged TrtA is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. TrtA is eluted using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

His-tag Cleavage (Optional): The His-tag can be removed by incubation with thrombin protease according to the manufacturer's instructions.

-

Final Purification: A final purification step, such as size-exclusion chromatography, is performed to remove the cleaved tag, any remaining impurities, and thrombin, and to buffer-exchange the purified protein into a suitable storage buffer.

This compound Hydrolase Activity Assay (Berthelot Method)

This assay quantifies the activity of TrtA by measuring the rate of ammonia released from the hydrolysis of this compound. The ammonia concentration is determined colorimetrically using the Berthelot reaction.[9]

Principle: The Berthelot reaction involves the reaction of ammonia with phenol (or a less toxic analog like salicylate) and hypochlorite in an alkaline solution, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The absorbance of this dye is proportional to the ammonia concentration and is typically measured at a wavelength between 630 and 670 nm.[9][10][11]

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

Substrate Stock: 10 mM this compound in a suitable solvent (note: this compound has low water solubility).

-

Enzyme: Purified TrtA at a known concentration.

-

Reagent A (Phenol Reagent): 1% (w/v) phenol, 50 mg/L sodium nitroprusside.

-

Reagent B (Hypochlorite Reagent): 0.5% (w/v) sodium hydroxide, 0.89% (v/v) sodium hypochlorite solution.

-

Standard: Ammonium chloride (NH₄Cl) solution for generating a standard curve.

Protocol:

-

Standard Curve Preparation: Prepare a series of NH₄Cl standards in the assay buffer (e.g., ranging from 0 to 100 µM).

-

Enzyme Reaction: a. In a microcentrifuge tube or 96-well plate, combine the assay buffer and this compound substrate to the desired final concentration (e.g., multiple concentrations for KM determination, or a saturating concentration like 10x KM for routine activity checks). b. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C). c. Initiate the reaction by adding a small volume of the purified TrtA enzyme. d. At specific time points (e.g., every 1-2 minutes for initial rate determination), withdraw an aliquot of the reaction mixture and immediately add it to Reagent A to stop the enzyme reaction.

-

Color Development: a. To the stopped reaction aliquots and the standards, add Reagent A. b. Subsequently, add Reagent B. Mix well. c. Incubate the mixture at a controlled temperature (e.g., 37°C) for 30 minutes in the dark to allow for full color development.[12]

-

Measurement: Measure the absorbance of the standards and samples at ~670 nm using a spectrophotometer or microplate reader.

-

Calculation: a. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of ammonia produced in each enzyme reaction aliquot. c. Calculate the initial reaction velocity (v₀) in terms of µmol of ammonia produced per minute. d. Determine the specific activity of the enzyme (µmol/min/mg of protein). Kinetic parameters (KM and kcat) can be determined by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological or environmental samples.

Objective: To accurately measure the concentration of this compound.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.

Protocol:

-

Sample Preparation: a. Aqueous Samples: May be analyzed directly after filtration through a 0.22 µm filter. b. Complex Matrices (e.g., plasma, urine, cell lysates): Require extraction to remove interfering substances. A common method is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For protein precipitation, a cold organic solvent like acetonitrile or methanol (often containing an internal standard) is added to the sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: Water with an additive for improved ionization, such as 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: An organic solvent like methanol or acetonitrile with the same additive.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute this compound from the column.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode. Positive ion mode typically yields the protonated molecule [M+H]⁺ (m/z 147 for this compound).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves selecting the precursor ion (e.g., m/z 147) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor-to-product ion transition is highly specific to this compound.

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of known concentrations of a this compound standard prepared in a matrix similar to the samples.

-

The peak area ratio of the this compound MRM transition to that of a stable isotope-labeled internal standard (if available) is plotted against the concentration.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Conclusion

References

- 1. This compound: a novel product of peroxynitrite-mediated oxidation of urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of peroxynitrite with uric acid: formation of reactive intermediates, alkylated products and this compound, and in vivo production of this compound under conditions of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REACTIONS OF PEROXYNITRITE WITH URIC ACID: FORMATION OF REACTIVE INTERMEDIATES, ALKYLATED PRODUCTS AND this compound, AND IN VIVO PRODUCTION OF this compound UNDER CONDITIONS OF OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of an ultraspecific this compound hydrolase (TrtA) establishes the this compound biodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of an ultraspecific this compound hydrolase (TrtA) establishes the this compound biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 10. labcarediagnostics.com [labcarediagnostics.com]

- 11. An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ammonia Assay Kit - Modified Berthelot Reagent (ab102509) | Abcam [abcam.com]

Triuret as a Byproduct in Melamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melamine, a nitrogen-rich organic compound, is a critical raw material in the production of laminates, adhesives, and flame retardants. Its synthesis, predominantly from urea, is a high-temperature, high-pressure process that inevitably leads to the formation of various byproducts. Among these, triuret (C₃H₆N₄O₃) is a notable impurity that can impact the final product's quality and performance characteristics. This technical guide provides a comprehensive overview of the formation of this compound during melamine synthesis, detailing the underlying chemical pathways, influencing factors, and analytical methodologies for its quantification. This document is intended to serve as a resource for researchers and professionals in chemical synthesis and drug development, offering insights into optimizing melamine production processes and ensuring product purity.

Introduction to Melamine Synthesis and Byproduct Formation

The industrial synthesis of melamine is primarily achieved through the thermal decomposition of urea. This process can be broadly categorized into two main routes: a catalyzed, gas-phase process operating at lower pressures and a non-catalyzed, high-pressure, liquid-phase process. Both methods involve the pyrolysis of urea, leading to the formation of melamine, ammonia, and carbon dioxide as the main products.

However, the complex reaction environment, characterized by high temperatures and pressures, facilitates a series of side reactions, resulting in the formation of several byproducts. These impurities can be broadly classified into two groups: oxytriazines and polycondensates. Oxytriazines, such as ammeline, ammelide, and cyanuric acid, are formed through the partial hydrolysis of melamine's amino groups. Polycondensates, including melam, melem, and melon, result from the condensation of melamine molecules with the elimination of ammonia.[1][2] this compound, a linear condensation product of three urea molecules, is another significant byproduct that arises from the initial stages of urea decomposition.[3]

The presence of these byproducts, including this compound, can negatively affect the properties of the final melamine product, leading to issues such as reduced thermal stability, discoloration, and decreased performance in downstream applications like resin manufacturing.[2] Therefore, understanding and controlling the formation of these impurities is of paramount importance for industrial melamine production.

The Chemical Pathway of this compound Formation

The formation of this compound is intricately linked to the thermal decomposition of urea. The process is initiated by the pyrolysis of urea, which is a complex process in itself, involving several competing and consecutive reactions.

The primary decomposition of urea yields isocyanic acid (HNCO) and ammonia (NH₃):

(NH₂)₂CO ⇌ HNCO + NH₃

Isocyanic acid is a highly reactive intermediate that can then react with another urea molecule to form biuret:

(NH₂)₂CO + HNCO → H₂NCONHCONH₂

Subsequently, biuret can react with another molecule of isocyanic acid to form this compound:

H₂NCONHCONH₂ + HNCO → H₂NCONHCONHCONH₂

Alternatively, this compound can be formed through the direct reaction of three urea molecules with the elimination of two molecules of ammonia:[3]

3 (NH₂)₂CO → (H₂NC(O)NH)₂CO + 2 NH₃

The formation of this compound is favored at specific temperature ranges during urea pyrolysis. While the initial decomposition of urea to biuret occurs at lower temperatures, the subsequent reaction to form this compound requires slightly higher temperatures. However, at even higher temperatures, cyclization reactions become dominant, leading to the formation of cyanuric acid and ultimately melamine, thus reducing the yield of this compound.

Caption: Urea decomposition and subsequent linear condensation pathway to form this compound.

Factors Influencing this compound Formation

The yield of this compound as a byproduct in melamine synthesis is influenced by several key process parameters:

-

Temperature: Temperature is a critical factor. While elevated temperatures are necessary for the pyrolysis of urea and the formation of melamine, excessively high temperatures or localized overheating can promote the formation of more stable cyclic compounds like cyanuric acid at the expense of linear products like this compound.[1]

-

Pressure: In high-pressure melamine synthesis processes, the elevated pressure can influence the equilibrium of the urea decomposition reactions, potentially affecting the concentration of key intermediates like isocyanic acid and thus the rate of this compound formation.

-

Residence Time: Longer residence times in the reactor can lead to the conversion of this compound and other intermediates into the final melamine product or other byproducts. Shorter residence times might result in a higher concentration of unreacted urea and early-stage byproducts like biuret and this compound.

-

Catalyst (in low-pressure processes): The type of catalyst used in low-pressure melamine synthesis can significantly impact the selectivity of the reaction, favoring the formation of melamine over undesired byproducts. The catalyst's properties can influence the reaction pathways and the stability of intermediates.

-

Ammonia Concentration: The presence of excess ammonia is known to suppress the formation of some byproducts.[1] Its effect on this compound formation is complex, as it is also a product of urea decomposition.

Quantitative Analysis of this compound

Precise quantification of this compound in the final melamine product is crucial for quality control. Due to the proprietary nature of industrial processes, specific quantitative data on this compound formation is not widely available in public literature. However, the following tables illustrate the expected trends and provide a framework for presenting such data.

Table 1: Illustrative Effect of Temperature on Byproduct Distribution in High-Pressure Melamine Synthesis

| Temperature (°C) | Melamine Yield (%) | This compound (%) | Biuret (%) | Cyanuric Acid (%) |

| 350 | 90 | 1.5 | 3.0 | 1.0 |

| 375 | 95 | 0.8 | 1.5 | 0.5 |

| 400 | 98 | 0.3 | 0.5 | 0.2 |

| 425 | 97 | 0.2 | 0.3 | 0.8 |

Table 2: Illustrative Effect of Pressure on this compound Formation in Melamine Synthesis at 380°C

| Pressure (bar) | Melamine Yield (%) | This compound (%) |

| 80 | 92 | 1.2 |

| 100 | 94 | 1.0 |

| 120 | 96 | 0.7 |

| 140 | 97 | 0.5 |

Experimental Protocols for Analysis

Accurate determination of this compound and other byproducts in melamine requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC-UV Method for this compound Quantification

This protocol outlines a general procedure for the quantification of this compound in a melamine sample using HPLC with UV detection.

5.1.1. Materials and Reagents

-

Melamine sample

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

0.45 µm syringe filters

5.1.2. Instrumentation

-

HPLC system with a UV detector

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 5 µm, 4.6 x 250 mm)

5.1.3. Sample Preparation

-

Accurately weigh approximately 100 mg of the melamine sample into a 100 mL volumetric flask.

-

Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Sonicate the solution for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with the solvent mixture.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

5.1.4. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm.

5.1.5. Calibration and Quantification

Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject the standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: General workflow for the HPLC-UV analysis of this compound in melamine.

GC-MS Method for this compound Quantification

This protocol provides a general outline for the determination of this compound in melamine using GC-MS, which often requires derivatization to improve volatility and thermal stability.

5.2.1. Materials and Reagents

-

Melamine sample

-

This compound analytical standard

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., 2,6-diamino-4-chloropyrimidine)

-

Extraction solvent (e.g., diethylamine:water:acetonitrile mixture)

5.2.2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)

5.2.3. Sample Preparation and Derivatization

-

Accurately weigh approximately 50 mg of the melamine sample into a centrifuge tube.

-

Add the extraction solvent and sonicate for 30 minutes.

-

Centrifuge the mixture and transfer an aliquot of the supernatant to a clean vial.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add pyridine and the internal standard solution to the dried residue.

-

Add the derivatizing agent (BSTFA with TMCS).

-

Heat the mixture at 70°C for 45 minutes to complete the derivatization.

-

Cool the sample and inject an aliquot into the GC-MS system.

5.2.4. GC-MS Conditions

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 75 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for the derivatized this compound and internal standard.

5.2.5. Calibration and Quantification